2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethylidene, amino, oxy, oxo, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Ethylidene Intermediate: The reaction begins with the condensation of 3,4-dimethoxyphenylacetaldehyde with an appropriate amine to form the ethylidene intermediate. This step typically requires a catalytic amount of acid or base to facilitate the condensation reaction.
Aminooxy Intermediate Formation: The ethylidene intermediate is then reacted with hydroxylamine to form the aminooxy intermediate. This step is usually carried out in an aqueous or alcoholic solvent under mild conditions.
Indole Derivative Formation: The aminooxy intermediate is further reacted with an indole derivative in the presence of a suitable catalyst to form the final product. This step may require elevated temperatures and an inert atmosphere to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can target the oxo and ethylidene groups, converting them into alcohols and alkanes, respectively.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used in the presence of catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones and oxides, while reduction can produce alcohols and alkanes. Substitution reactions can introduce various functional groups into the aromatic rings and indole moiety.
Scientific Research Applications
2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C25H29N5O5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxy-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C25H29N5O5/c1-17(18-10-11-21(33-2)22(14-18)34-3)28-35-15-23(31)26-27-24-19-8-4-5-9-20(19)30(25(24)32)16-29-12-6-7-13-29/h4-5,8-11,14,32H,6-7,12-13,15-16H2,1-3H3/b27-26?,28-17+ |
InChI Key |
UKKUUZLSHUTFHF-JNWPFJIMSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCCC3)O)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCCC3)O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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